4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a morpholine ring attached to a pyrrolopyrimidine core, which is further substituted with a phenylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This disruption of the cell cycle and induction of apoptosis can lead to the reduction of tumor growth .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48-90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction, typically using reagents such as phenylsulfonyl chloride.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine ring, known for its biological activities.
Thieno[3,2-d]pyrimidine: Another similar compound with a thiophene ring fused to a pyrimidine ring, also investigated for its biological properties.
Uniqueness
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring and the phenylsulfonyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-24(22,14-4-2-1-3-5-14)20-11-13-10-17-16(18-15(13)12-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIBHAJCYRASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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